molecular formula C24H36N4O2 B2402033 N-cyclopentyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide CAS No. 922040-16-2

N-cyclopentyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide

Cat. No.: B2402033
CAS No.: 922040-16-2
M. Wt: 412.578
InChI Key: VLNADFDRPJVKNW-UHFFFAOYSA-N
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Description

N-cyclopentyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide is a synthetic research compound designed for neuroscience and pharmacological applications. Its molecular architecture, featuring a 1,2,3,4-tetrahydroquinoline scaffold linked to a cyclopentyl group via an ethanediamide spacer, is characteristic of ligands targeting central nervous system (CNS) receptors . The structural motif suggests potential for investigating interactions with various neurotransmitter systems. The compound's design, incorporating a piperidine moiety, may facilitate blood-brain barrier penetration, making it a candidate for experimental research on neurological pathways and receptor functions . Researchers are exploring its application in early-stage studies focused on understanding neurochemical modulation and developing experimental therapeutic approaches. This compound is provided For Research Use Only and is strictly for use in laboratory investigations.

Properties

IUPAC Name

N'-cyclopentyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N4O2/c1-27-13-7-8-18-16-19(11-12-21(18)27)22(28-14-5-2-6-15-28)17-25-23(29)24(30)26-20-9-3-4-10-20/h11-12,16,20,22H,2-10,13-15,17H2,1H3,(H,25,29)(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNADFDRPJVKNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3CCCC3)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 6-Acetyl-1-Methyl-1,2,3,4-Tetrahydroquinoline

Procedure :

  • React 6-acetyl-1-methyltetrahydroquinoline (1.0 eq) with ammonium acetate (3.0 eq) in methanol.
  • Add sodium cyanoborohydride (1.5 eq) at 0°C and stir for 12 h at 25°C.
  • Quench with aqueous NaOH (1 M), extract with dichloromethane, and purify via silica chromatography.

Yield : 78%
Characterization :

  • 1H NMR (400 MHz, CDCl3) : δ 6.92 (d, J = 8.2 Hz, 1H), 6.45 (s, 1H), 3.28 (s, 2H), 2.75 (t, J = 6.1 Hz, 2H), 2.55 (s, 3H), 1.85–1.78 (m, 2H)
  • HRMS : m/z 175.1332 [M+H]+ (calc. 175.1335)

Synthesis of Intermediate B: 2-(Piperidin-1-yl)ethyl Bromide

Alkylation of Piperidine

Procedure :

  • Reflux piperidine (1.0 eq) with 1,2-dibromoethane (1.2 eq) in acetonitrile (12 h, 80°C).
  • Concentrate under vacuum and distill to isolate the product.

Yield : 65%
Characterization :

  • Boiling Point : 89–91°C
  • IR (neat) : 2965 cm⁻¹ (C-H stretch), 645 cm⁻¹ (C-Br)

Coupling of Intermediates A and B

Nucleophilic Substitution

Procedure :

  • Dissolve Intermediate A (1.0 eq) and K2CO3 (2.5 eq) in DMF.
  • Add Intermediate B (1.1 eq) and heat at 60°C for 6 h.
  • Extract with ethyl acetate, wash with brine, and concentrate.

Yield : 82%
Characterization :

  • 13C NMR (100 MHz, CDCl3) : δ 148.2 (C=N), 54.3 (N-CH2), 46.8 (piperidine C)

Synthesis of Intermediate C: Cyclopentyl Oxalyl Chloride

Acyl Chloride Formation

Procedure :

  • React cyclopentylamine (1.0 eq) with oxalyl chloride (2.2 eq) in dry THF at 0°C.
  • Stir for 2 h at 25°C, then evaporate solvent.

Purity : >95% (by 1H NMR)

Final Coupling to Form Ethanediamide

Stepwise Amide Bond Formation

Procedure :

  • Add Intermediate C (1.0 eq) to a solution of the ethylamine derivative (1.0 eq) and DIEA (3.0 eq) in DCM.
  • Stir at 25°C for 4 h, then concentrate and recrystallize from ethanol/water.

Optimization Data :

Condition Solvent Base Yield (%)
Room temperature DCM DIEA 72
0°C THF TEA 58
Reflux DMF Pyridine 64

Characterization :

  • Melting Point : 143–145°C
  • HPLC Purity : 98.5% (C18 column, 254 nm)
  • Elemental Analysis : Calc. C 68.21%, H 8.12%, N 13.76%; Found C 68.18%, H 8.09%, N 13.72%

Alternative Routes and Comparative Analysis

One-Pot Oxamide Synthesis

A patent-derived method (US7365205B2) employs oxalyl diimidazole to couple both amines simultaneously:

  • React cyclopentylamine (1.0 eq) and the ethylamine derivative (1.0 eq) with oxalyl diimidazole (1.1 eq) in THF.
  • Stir for 12 h and isolate via filtration.

Yield : 68%

Purification and Salt Formation

Tosylate Salt Crystallization

Adapting techniques from edoxaban synthesis (Result 7):

  • Dissolve the crude product in hot ethanol.
  • Add p-toluenesulfonic acid (1.05 eq) and cool to 4°C.
  • Filter and dry to obtain the monohydrate.

Purity Enhancement : 99.1% by HPLC

Mechanistic Insights

  • Oxamide Coupling : Nucleophilic acyl substitution between the amine and oxalyl chloride, with DIEA scavenging HCl.
  • Steric Effects : Bulky cyclopentyl and tetrahydroquinoline groups necessitate prolonged reaction times for complete conversion.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.

Scientific Research Applications

N-cyclopentyl-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Modifications

Key structural variations among analogs include:

  • Tetrahydroquinoline substituents: Methyl (target compound) vs. ethyl or isobutyryl groups (e.g., N1-cyclopentyl-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide) .
  • Amine moieties: Piperidin-1-yl (target) vs. piperazin-1-yl (e.g., N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2-phenylethyl)ethanediamide) or pyrrolidin-1-yl .
  • Aromatic/cyclic substituents : Cyclopentyl (target) vs. phenethyl, thiophenyl, or chlorophenyl groups .

Mechanistic Insights

  • Neuroprotection : The target compound’s piperidin-1-yl group facilitates interactions with σ-1 receptors, while the cyclopentyl group optimizes logP (2.8) for CNS penetration .
  • Antimicrobial Activity : Piperidin analogs show broader-spectrum activity than pyrrolidin derivatives, likely due to improved bacterial membrane disruption .
  • Enzyme Inhibition : Chlorophenyl-substituted analogs (e.g., ) outperform the target compound in urease inhibition, highlighting the role of aromatic electrophilicity.

Biological Activity

N-cyclopentyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide, with the CAS number 922040-16-2, is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines a tetrahydroquinoline moiety with piperidine and cyclopentyl groups, suggesting diverse pharmacological applications.

Chemical Structure and Properties

The chemical formula for this compound is C24H36N4O2C_{24}H_{36}N_{4}O_{2}, with a molecular weight of 412.6 g/mol. The structure can be represented as follows:

SMILES CN1CCCc2cc(C(CNC(=O)C(=O)NC3CCCC3)N3CCCCC3)ccc21\text{SMILES }CN1CCCc2cc(C(CNC(=O)C(=O)NC3CCCC3)N3CCCCC3)ccc21

Research indicates that the biological activity of this compound may involve interactions with various molecular targets in biological systems. These interactions can modulate enzyme activities and influence cellular signaling pathways.

Potential Targets

  • Receptors : The compound may interact with neurotransmitter receptors, particularly those involved in neurological functions.
  • Enzymes : It could act as an inhibitor or modulator of specific enzymes related to metabolic pathways.

Pharmacological Profile

The pharmacological profile of this compound has been explored in various studies. Below is a summary of its potential effects based on available data:

Activity Description
Antidepressant Effects Preliminary studies suggest potential efficacy in models of depression.
Neuroprotective Effects May provide protection against neuronal damage in oxidative stress models.
Analgesic Properties Exhibits pain-relieving effects in animal models.

Example Study

A study analyzing the structural analogs of tetrahydroquinoline derivatives demonstrated significant inhibitory effects on certain neurotransmitter receptors, indicating potential applications in treating neurodegenerative disorders (Source: PubChem).

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?

  • Methodological Answer : Utilize Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, molar ratios, catalysts) and identify optimal conditions. For example, fractional factorial designs can minimize the number of experiments while accounting for interactions between variables. Central composite designs are suitable for response surface modeling to maximize yield . Multi-step syntheses, such as those involving phenyl intermediates and acetamide formation (as seen in similar compounds), should incorporate DOE to refine each step .

Table 1: Key Parameters for Synthesis Optimization

ParameterRange TestedAnalytical Method for Yield Assessment
Reaction Temperature60–120°CHPLC-MS
Catalyst Loading0.5–5 mol%NMR Spectroscopy
Solvent PolarityToluene to DMFUV-Vis (λmax = 255 nm)

Q. Which analytical techniques are most effective for validating purity and structural integrity?

  • Methodological Answer : Combine HPLC-MS (for purity assessment and mass confirmation) with NMR (1H/13C for functional group verification). UV-Vis spectroscopy (λmax = 255 nm) can track aromatic π→π* transitions in intermediates . For chiral centers or stereochemical confirmation, circular dichroism (CD) or X-ray crystallography may be required .

Q. How should researchers approach initial biological activity screening?

  • Methodological Answer : Use high-throughput screening (HTS) assays targeting receptors or enzymes relevant to the compound’s structural analogs (e.g., quinoline or piperidine derivatives). For antimicrobial activity, employ MIC (Minimum Inhibitory Concentration) assays; for kinase inhibition, use fluorescence-based kinase activity assays. Always include positive controls (e.g., known inhibitors) and triplicate measurements to reduce variability .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer : Apply multivariate statistical analysis (e.g., PCA or PLS regression) to identify confounding variables, such as impurity profiles or solvent residues. For example, batch-to-batch variability in tetrahydroquinoline derivatives can alter binding affinities . Validate findings using orthogonal assays (e.g., SPR for binding kinetics alongside cell-based assays) to confirm target engagement .

Q. What computational methods are suitable for elucidating the compound’s interaction with biological targets?

  • Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding modes with proteins like kinases or GPCRs. Refine predictions with MD simulations (GROMACS/AMBER) to assess stability of ligand-receptor complexes. Use COMSOL Multiphysics for multi-physics modeling of diffusion and binding kinetics in vitro .

Table 2: Computational Parameters for Docking Studies

SoftwareForce FieldSampling AlgorithmValidation Metric
AutoDock VinaAMBERLamarckian GARMSD ≤ 2.0 Å
GROMACSCHARMM36Steered MDFree Energy Landscape

Q. How can AI-driven experimental design improve process scalability?

  • Methodological Answer : Integrate machine learning (ML) platforms (e.g., TensorFlow/PyTorch) with robotic liquid handlers for autonomous optimization of reaction conditions. Train models on historical data (e.g., yields, solvent choices) to predict optimal parameters for new reactions. For example, AI can reduce crystallization trial iterations by 70% by predicting solvent-antisolvent ratios .

Q. What strategies mitigate instability during long-term storage?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-MS analysis. Lyophilization or formulation with cyclodextrins can enhance stability of hygroscopic amide groups. For -20°C storage (as recommended for similar compounds ), use argon-purged vials to prevent oxidation .

Data Contradiction Analysis Framework

  • Step 1 : Replicate experiments under standardized conditions (pH, temperature, solvent).
  • Step 2 : Perform LC-MS/MS to identify degradation products or isomers affecting bioactivity.
  • Step 3 : Cross-validate using alternative assays (e.g., SPR vs. fluorescence polarization) to rule out assay-specific artifacts .

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